molecular formula C18H13Cl3N2O B12770936 Becliconazole hydrochloride CAS No. 111790-33-1

Becliconazole hydrochloride

Cat. No.: B12770936
CAS No.: 111790-33-1
M. Wt: 379.7 g/mol
InChI Key: KMZJOBCVGQULHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Becliconazole hydrochloride is an antifungal agent classified under the azole group, specifically a triazole derivative. Its molecular formula is C₁₈H₁₂Cl₂N₂O, with a molecular weight of approximately 342.9 g/mol (calculated from its formula). It is recognized by the International Non-Proprietary Name (INN) "Becliconazole" and regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) 5361814USE. The European Medicines Agency (EMA) schedules it under the eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) with the index SUB05676MIG .

Structurally, this compound contains a benzotriazole core substituted with chlorine atoms and a methoxy group, as depicted in its SMILES notation: CLC1C(C(N2CCNC2)C2OC3C(C2)CC(Cl)CC3)CCCC1 . This configuration contributes to its mechanism of action, inhibiting fungal lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis.

Properties

CAS No.

111790-33-1

Molecular Formula

C18H13Cl3N2O

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole;hydrochloride

InChI

InChI=1S/C18H12Cl2N2O.ClH/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20;/h1-11,18H;1H

InChI Key

KMZJOBCVGQULHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Becliconazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehalogenated compounds.

Scientific Research Applications

Becliconazole hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Becliconazole hydrochloride exerts its effects by inhibiting the fungal enzyme CYP51A1, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets and pathways involved include the inhibition of ergosterol synthesis and the disruption of membrane function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Becliconazole hydrochloride belongs to the azole class of antifungals, which includes imidazoles (e.g., Bifonazole) and triazoles (e.g., Croconazole hydrochloride). Below is a detailed comparison of this compound with these structurally and functionally related compounds:

Molecular and Regulatory Profiles

Parameter This compound Croconazole Hydrochloride Bifonazole
Molecular Formula C₁₈H₁₂Cl₂N₂O C₁₈H₁₅ClN₂O C₂₂H₁₈N₂
Molecular Weight 342.9 g/mol 310.45 g/mol 310.0 g/mol
INN Approval Year 1992 (WHO List 32, Vol. 6) 1986 (WHO List 26, Vol. 40) 1981 (WHO List 21, Vol. 35)
Regulatory UNII 5361814USE (FDA) 446254H55G (FDA) QYJ305Z91O (FDA)
EMA XEVMPD Index SUB05676MIG SUB06821MIG SUB05831MIG
Tariff Classification HS 29349990 HS 29332990 HS 29332990

Structural and Functional Differences

Core Heterocyclic Ring :

  • Becliconazole and Croconazole are triazole derivatives , while Bifonazole is an imidazole derivative . Triazoles generally exhibit broader antifungal spectra and fewer drug interactions compared to imidazoles .
  • Chlorine Substitution : Becliconazole contains two chlorine atoms , whereas Croconazole has one. This difference may enhance Becliconazole’s binding affinity to fungal cytochrome P450 enzymes .

Mechanism of Action: All three compounds inhibit lanosterol 14α-demethylase, disrupting ergosterol synthesis. However, triazoles (Becliconazole, Croconazole) preferentially target fungal enzymes over human isoforms, reducing systemic toxicity compared to imidazoles like Bifonazole .

Spectrum of Activity: Becliconazole: Effective against dermatophytes and Candida spp. due to its dual chlorine substitution and triazole stability . Croconazole: Primarily used for superficial infections (e.g., tinea pedis) with moderate potency .

Q & A

Q. What are the common synthetic routes for Becliconazole hydrochloride, and what intermediates are critical for structural validation?

this compound synthesis typically involves imidazole ring formation and halogenation steps. A validated approach (adapted from similar azole antifungals) includes:

  • Intermediate formation : Protection of imidazole derivatives using agents like trimethylchlorosilane (TMCS) to stabilize reactive groups .
  • Coupling reactions : Alkylation with substituted benzyl halides (e.g., 4-cyanobenzyl bromide) under reflux conditions in polar aprotic solvents (e.g., acetonitrile) .
  • Cyclization : Use of strong bases (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) to form the final bicyclic structure . Critical intermediates include chlorinated precursors and protected imidazole derivatives, verified via ¹H/¹³C NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

Key methods include:

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>98%) and detect impurities using reference standards (e.g., Pharmacopeial monographs) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming stereochemistry and functional groups (e.g., imidazole protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₈H₁₂Cl₂N₂O, exact mass 358.03 g/mol) .

Q. How is the in vitro antifungal activity of this compound assessed in preclinical studies?

Standard protocols involve:

  • Broth microdilution assays : Following CLSI M27/M38 guidelines to determine minimum inhibitory concentrations (MICs) against Candida and Aspergillus strains .
  • Time-kill kinetics : Evaluating fungicidal effects at 2× MIC over 24–48 hours .
  • Control strains : Use of ATCC reference strains (e.g., C. albicans ATCC 90028) to ensure reproducibility .

Q. What methodologies are employed to evaluate this compound’s stability under varying storage conditions?

Stability studies follow ICH Q1A guidelines:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) .
  • HPLC-MS analysis : Identify degradation products (e.g., dechlorinated derivatives) and quantify stability-indicating parameters .

Q. How are impurities profiled and quantified during this compound synthesis?

Strategies include:

  • Synthetic impurity spiking : Synthesize potential by-products (e.g., des-chloro analogs) and compare retention times via HPLC .
  • Limit tests : Use pharmacopeial thresholds (e.g., ≤0.15% for individual impurities) .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis for higher yield and purity?

A Box-Behnken design evaluates variables:

  • Factors : Reaction temperature (70–100°C), catalyst concentration (1–5 mol%), and solvent polarity (acetonitrile vs. THF) .
  • Responses : Yield (%) and purity (HPLC area%).
  • Statistical analysis : Response surface modeling identifies optimal conditions (e.g., 85°C, 3 mol% catalyst in THF) .

Q. How can researchers resolve discrepancies in reported MIC values across studies?

Contradictions may arise from:

  • Strain variability : Use standardized strains (e.g., CLSI-recommended isolates) .
  • Assay conditions : Control pH, inoculum size (1–5×10³ CFU/mL), and incubation time (24–48 hrs) .
  • Data normalization : Report MICs relative to positive controls (e.g., fluconazole) .

Q. What in vivo models are suitable for evaluating this compound’s efficacy against systemic fungal infections?

Murine models are preferred:

  • Immunosuppressed mice : Induce neutropenia with cyclophosphamide (150 mg/kg) and test survival rates post-Candida infection .
  • Dosing regimens : Oral/intravenous administration (5–20 mg/kg/day) with pharmacokinetic analysis (plasma Cmax, AUC) .
  • Tissue burden analysis : Quantify fungal load in kidneys via colony-forming unit (CFU) counts .

Q. How can structure-activity relationship (SAR) studies improve this compound’s antifungal potency?

SAR strategies include:

  • Halogen substitution : Replace chlorine atoms with bulkier groups (e.g., CF₃) to enhance membrane permeability .
  • Imidazole modification : Introduce electron-withdrawing groups (e.g., nitro) to boost target (CYP51 enzyme) binding .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What advanced formulation strategies enhance this compound’s topical bioavailability?

Approaches include:

  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
  • Hydrogel matrices : Optimize carbopol-based gels for skin permeation (Franz diffusion cells) .
  • Excipient screening : Test penetration enhancers (e.g., oleic acid) via factorial design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.